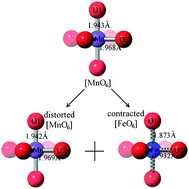A theoretical study of the dielectric and magnetic responses of Fe-doped α-MnO2 based on quantum mechanical calculations
Journal of Materials Chemistry C Pub Date: 2013-01-11 DOI: 10.1039/C3TC00902E
Abstract
The microwave electromagnetic properties of Fe-doped α-MnO2 are studied theoretically using quantum mechanical calculations based on density functional theory. The calculations employ the Perdew–Burke–Ernzerhof model, a generalized gradient approximation, to deal with the exchange–correlation interaction. The possible role of Fe doping in modifying the electromagnetic performance is studied utilizing density of states (DOS) and the bond length between the metal and oxygen. Calculations of the bond length in the presence of Fe show a contracted bond length between the metal atoms and O with enhanced bond strength, resulting in increased storage of electric field energy. This explains the experimental observation of a reduced dielectric loss after Fe-doping. The DOS results demonstrate that Fe doping enhances the spin-polarization of MnO2. Therefore, the total magnetic moment is increased after doping, corresponding to the magnetic enhancement of MnO2. The theoretical predictions concluded from the quantum mechanical calculations agree well with the experimental observations. The results provide an early stage exploration of theoretical research on the microwave absorbing properties of doped MnO2.


Recommended Literature
- [1] Contents list
- [2] Back cover
- [3] Front cover
- [4] The effect of surface hydrogenation of metal oxides on the nanomorphology and the charge generation efficiency of polymer blend solar cells†
- [5] Boosting alkaline hydrogen evolution performance of Co4N porous nanowires by interface engineering of CeO2 tuning†
- [6] Hydrophobic domain flexibility enables morphology control of amphiphilic systems in aqueous media†
- [7] Inside front cover
- [8] Inside back cover
- [9] Pre-storage of liquid reagents in glass ampoules for DNAextraction on a fully integrated lab-on-a-chip cartridge
- [10] Enhanced sulfamethoxazole ozonation by noble metal-free catalysis based on magnetic Fe3O4 nanoparticles: catalytic performance and degradation mechanism†










